阿奇霉素二水合物

概述

描述

阿奇霉素一水合物是一种来源于红霉素的大环内酯类抗生素。 它以广谱抗菌活性而闻名,通常用于治疗各种细菌感染,包括呼吸道感染、皮肤感染和性病 。 阿奇霉素一水合物因其较长的半衰期和高组织渗透性而备受重视,与其他抗生素相比,它可缩短治疗时间 .

科学研究应用

阿奇霉素一水合物具有广泛的科学研究应用:

化学: 它被用作大环内酯类抗生素及其化学性质研究的模型化合物。

生物学: 研究人员研究其对细菌蛋白质合成和抗性机制的影响。

医学: 阿奇霉素一水合物广泛用于其治疗应用研究,包括用于治疗细菌感染以及在治疗COVID-19等疾病的联合疗法中的潜在作用.

作用机制

阿奇霉素一水合物通过与细菌50S核糖体亚基的23S rRNA结合发挥其抗菌作用。 这种结合抑制蛋白质合成过程中肽的易位,有效地阻止细菌生长 。 分子靶标包括各种细菌核糖体蛋白,所涉及的途径主要与蛋白质合成和细菌复制有关 .

生化分析

Biochemical Properties

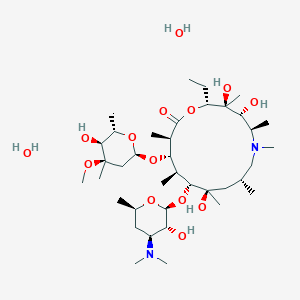

Azithromycin dihydrate is part of the azalide subclass of macrolides, and contains a 15-membered ring, with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring, which allows for the prevention of its metabolism . This differentiates azithromycin dihydrate from other types of macrolides .

Cellular Effects

Azithromycin dihydrate has been shown to have antiviral effects and potential benefit in patients with COVID-19 . Multiple immunomodulatory effects have been defined for azithromycin dihydrate which could provide efficacy during the late stages of the disease, including inhibition of pro-inflammatory cytokine production, inhibition of neutrophil influx, induction of regulatory functions of macrophages, and alterations in autophagy .

Molecular Mechanism

Azithromycin dihydrate binds to the 23S rRNA of the bacterial 50S ribosomal subunit. It stops bacterial protein synthesis by inhibiting the transpeptidation/translocation step of protein synthesis and by inhibiting the assembly of the 50S ribosomal subunit .

Temporal Effects in Laboratory Settings

The pharmacokinetic parameters of azithromycin dihydrate in plasma in healthy young adults (18 to 40 years of age) are portrayed in the chart below. Cmin and Cmax remained essentially unchanged from day 2 through day 5 of therapy .

Dosage Effects in Animal Models

The efficacy of azithromycin dihydrate and standard agents in animal models of infection, especially those involving intracellular pathogens, has been reviewed . High initial concentrations of azithromycin dihydrate favor a good outcome .

Metabolic Pathways

Biliary excretion of azithromycin dihydrate, primarily as unchanged drug, is a major route of elimination . Demethylation is the major route of metabolism, and the metabolites are not considered to have any significant antimicrobial activity .

Transport and Distribution

Following oral administration, azithromycin dihydrate is widely distributed throughout the body with an apparent steady-state volume of distribution of 31.1 L/kg . Significantly greater azithromycin dihydrate concentrations have been measured in the tissues rather than in plasma or serum .

Subcellular Localization

In vivo studies suggest that concentration in phagocytes may contribute to drug distribution to inflamed tissues . Azithromycin dihydrate is actively absorbed by a variety of cells, including fibroblasts and white blood cells .

准备方法

合成路线和反应条件

阿奇霉素一水合物是通过一系列化学反应从红霉素合成的。该过程包括将红霉素甲基化以形成阿奇霉素,然后结晶以获得一水合物形式。 一种常见的方法是将红霉素溶解在异丙醇中,加入甲基化剂,然后用碱性溶液调节pH值以沉淀出阿奇霉素一水合物 .

工业生产方法

阿奇霉素一水合物的工业生产通常涉及大规模发酵生产红霉素的细菌,然后进行化学修饰和纯化。 该工艺旨在经济高效,确保最终产品的产量高且纯度高 .

化学反应分析

反应类型

阿奇霉素一水合物会发生各种化学反应,包括:

氧化: 阿奇霉素可以被氧化生成含氧化合物。

还原: 还原反应可以改变阿奇霉素分子上的官能团。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的烷基化剂。 这些反应通常在受控条件下进行,例如特定的温度和pH值,以确保所需的修饰 .

主要产物

这些反应形成的主要产物包括阿奇霉素的各种衍生物,它们可能具有不同的药理特性和应用。 例如,含氧化合物可能对某些细菌菌株具有增强的抗菌活性 .

相似化合物的比较

阿奇霉素一水合物属于大环内酯类药物的阿扎类亚类,包括红霉素和克拉霉素等化合物。 与红霉素相比,阿奇霉素具有更长的半衰期、更好的组织渗透性和更广的活性谱 。 克拉霉素是另一种类似的化合物,也具有良好的组织渗透性,但在药代动力学性质和活性谱方面有所不同 .

类似化合物的列表

- 红霉素

- 克拉霉素

- 罗红霉素

- 泰利霉素

生物活性

Azithromycin dihydrate is a widely used macrolide antibiotic known for its efficacy against a variety of bacterial infections. This article delves into its biological activity, highlighting its pharmacological properties, therapeutic applications, and relevant research findings.

Overview of Azithromycin Dihydrate

Azithromycin dihydrate is a semi-synthetic derivative of erythromycin. It is classified as a macrolide antibiotic and is primarily used to treat respiratory tract infections, skin infections, and certain sexually transmitted diseases. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby interfering with the translocation process during protein synthesis.

- Absorption : Azithromycin is poorly soluble in water, which can affect its bioavailability. Studies indicate that the dissolution rate is a critical factor influencing its absorption in the gastrointestinal tract .

- Distribution : The drug has a large volume of distribution and penetrates well into tissues, including lung tissue, making it effective for respiratory infections.

- Metabolism : It undergoes hepatic metabolism and has a long half-life, allowing for once-daily dosing.

- Excretion : The drug is primarily excreted in bile, with minimal renal excretion.

Antibacterial Efficacy

Azithromycin exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness can be summarized as follows:

| Bacterial Strain | Sensitivity |

|---|---|

| Streptococcus pneumoniae | Sensitive |

| Haemophilus influenzae | Sensitive |

| Mycoplasma pneumoniae | Sensitive |

| Chlamydia trachomatis | Sensitive |

| Escherichia coli | Variable sensitivity |

Recent studies have shown that azithromycin's antibacterial activity can be enhanced when formulated with other agents or in different physical forms, such as cocrystals . For example, azithromycin cocrystals demonstrated improved dissolution rates and antimicrobial activity compared to the standard dihydrate form.

Clinical Applications

- Respiratory Infections : Azithromycin is commonly prescribed for community-acquired pneumonia and acute exacerbations of chronic obstructive pulmonary disease (COPD).

- Skin Infections : Effective against various skin pathogens, azithromycin is used in treating conditions like cellulitis.

- Sexually Transmitted Infections : It is effective against Chlamydia trachomatis and is often used in single-dose regimens for treatment.

- Diarrheal Diseases : A study indicated a small benefit in linear growth among children treated with azithromycin for bacterial diarrhea .

Case Study 1: Treatment of Community-Acquired Pneumonia

In a randomized controlled trial involving adults with community-acquired pneumonia, patients treated with azithromycin showed significant improvement in clinical symptoms compared to those receiving placebo. The study emphasized the drug's rapid action and good tolerance among patients .

Case Study 2: Efficacy in HIV Patients

In HIV-infected patients receiving prophylaxis for Mycobacterium avium complex (MAC), azithromycin was found to reduce the incidence of MAC-related complications. However, gastrointestinal side effects were noted as common adverse reactions .

Side Effects and Safety Profile

The safety profile of azithromycin dihydrate includes several common side effects:

属性

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O12.H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUPLSLYZHKKQT-WVVFQGGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861063 | |

| Record name | Azithromycin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

767.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117772-70-0, 121470-24-4 | |

| Record name | Azithromycin dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117772-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azithromycin monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121470244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azithromycin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S,4R,8R,10R,11R,13S,14R)-11-{[(2S,3R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZITHROMYCIN MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTE4MNN1MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does azithromycin dihydrate exert its antibacterial effect?

A1: Azithromycin dihydrate is a macrolide antibiotic that acts by inhibiting protein synthesis in bacteria. [] It binds reversibly to the 50S ribosomal subunit, specifically at the ‘P’ site, preventing the binding of aminoacyl-tRNA and subsequent peptide bond formation. [] This disrupts the essential process of bacterial protein synthesis, ultimately leading to bacterial growth inhibition or death.

Q2: What is the molecular formula and weight of azithromycin dihydrate?

A2: The molecular formula of azithromycin dihydrate is C38H72N2O12 • 2H2O. Its molecular weight is 785.0 g/mol. [, ]

Q3: Are there any spectroscopic techniques used to characterize azithromycin dihydrate?

A3: Yes, several spectroscopic techniques are employed for the characterization of azithromycin dihydrate. These include:

- Fourier-transform infrared (FTIR) spectroscopy: This technique helps identify functional groups and potential drug-excipient interactions. [, , , , ]

- Terahertz time-domain spectroscopy (THz-TDS): This technique is used to characterize vibrational modes and monitor polymorphism in solid-state azithromycin dihydrate. []

Q4: What challenges are associated with formulating azithromycin dihydrate?

A4: Azithromycin dihydrate exhibits low oral bioavailability due to its low solubility in water. [] This poses a challenge in formulation development and necessitates strategies to improve its solubility and dissolution rate.

Q5: How does agglomeration affect azithromycin dihydrate's properties?

A5: Agglomeration significantly impacts the crystal size distribution, bulk density, and flowability of azithromycin dihydrate. [] This can affect the drug's dissolution rate and subsequent bioavailability.

Q6: Does azithromycin dihydrate exhibit any catalytic properties?

A6: While azithromycin dihydrate itself is not typically considered a catalyst, studies have shown that its electrochemical activation in the presence of a gold electrode and sodium bicarbonate solution involves hydrogen evolution. [] This suggests a potential catalytic role of the gold electrode in modifying the antibiotic's structure and reactivity.

Q7: Have any computational chemistry studies been conducted on azithromycin dihydrate?

A7: While the provided research papers do not explicitly mention computational chemistry studies on azithromycin dihydrate, this area holds potential for future research. Computational approaches could be employed to investigate drug-target interactions, predict physicochemical properties, and design novel drug delivery systems.

Q8: How do structural modifications affect the hydrolysis of azithromycin derivatives?

A8: Studies comparing the hydrolysis of azithromycin 11,12-hydrogenborate (AZMB) and 9-deoxo-9a-aza-9a-homo erythromycin A 11,12-hydrogen borate (AZAB) indicate that even minor structural differences can significantly influence hydrolysis rates. [] This highlights the importance of understanding SAR in optimizing drug properties.

Q9: What strategies are employed to improve the solubility and bioavailability of azithromycin dihydrate?

A9: Several formulation strategies have been investigated to enhance the solubility and bioavailability of azithromycin dihydrate. These include:

- Solid lipid nanoparticles (SLNs): Encapsulating azithromycin dihydrate within SLNs using surfactants like Tween 20, poloxamer 188, and poloxamer 407 has shown promising results in improving dissolution and potentially enhancing oral bioavailability. []

- Liquisolid compacts: This technique utilizes a non-volatile solvent to dissolve the drug and convert it into a free-flowing, compressible powder using carrier and coating materials. This approach has demonstrated improved solubility for azithromycin dihydrate. []

- Spray-dried microspheres: Formulating azithromycin dihydrate into sustained-release microspheres using chitosan as a carrier polymer offers potential for taste masking and sustained drug release, improving patient compliance. [, ]

- Floating in situ gelling systems: These systems utilize polymers like sodium alginate and xanthan gum to form a gel in the stomach, providing sustained drug release and enhanced gastric residence time. [, , ]

- Enteric-coated tablets: Coating tablets with polymers like HPMC-55 and ethyl cellulose protects the drug from degradation in the stomach and allows for release in the intestine, potentially reducing gastrointestinal side effects. []

Q10: Is there information on SHE regulations related to azithromycin dihydrate production?

A10: The provided research papers primarily focus on formulation development and analytical techniques, and they do not delve into specific SHE regulations for azithromycin dihydrate production. It's important to consult relevant regulatory guidelines for comprehensive information.

Q11: How is azithromycin dihydrate distributed in the body?

A11: Azithromycin dihydrate exhibits a high volume of distribution, indicating its ability to penetrate various tissues. [, ] This property contributes to its effectiveness against intracellular pathogens and infections at various body sites.

Q12: How long does azithromycin dihydrate persist in the body?

A12: Azithromycin dihydrate is characterized by a long elimination half-life, typically ranging from 2 to 4 days. [] This allows for once-daily dosing and shorter treatment durations, potentially improving patient compliance.

Q13: Has azithromycin dihydrate demonstrated efficacy in treating specific infections?

A13: Yes, studies have shown the efficacy of azithromycin dihydrate in treating various bacterial infections, including:

- Community-acquired pneumonia: Azithromycin monotherapy demonstrated comparable efficacy to cefuroxime plus erythromycin in treating community-acquired pneumonia in hospitalized, immunocompetent patients. []

- Cryptosporidiosis in calves: Oral administration of azithromycin dihydrate at specific doses effectively reduced oocyst shedding, diarrhea incidence, and improved weight gain in naturally infected dairy calves. []

Q14: What is the effect of azithromycin dihydrate on sperm DNA?

A14: A study on male rats revealed that both therapeutic and double therapeutic doses of azithromycin dihydrate caused significant DNA damage in testes compared to control animals. [] This finding highlights the potential impact of azithromycin on male fertility.

Q15: Is there any information about azithromycin resistance?

A15: While the provided papers do not delve into specific resistance mechanisms, azithromycin resistance is a growing concern. Like other antibiotics, overuse and misuse of azithromycin can contribute to the emergence of resistant bacterial strains.

Q16: What are the potential side effects of azithromycin dihydrate?

A16: The provided research papers primarily focus on formulation aspects and do not extensively discuss side effects. It's essential to consult the drug's prescribing information for a comprehensive overview of potential adverse effects.

Q17: What novel drug delivery systems are being explored for azithromycin dihydrate?

A17: Researchers are actively exploring innovative drug delivery systems to improve the therapeutic profile of azithromycin dihydrate. Some of these include:

- Ocular inserts: Once-a-day ocular inserts using hydroxypropylcellulose as a thermoplastic polymer offer a promising approach for sustained delivery of azithromycin dihydrate to treat ocular infections. []

- In situ gelling otic formulations: These formulations utilize poloxamer 407 and other viscosity-enhancing agents to create a gel in the ear canal, providing sustained drug release and improved patient compliance for treating otitis media. []

- Injectable smart gels for periodontitis: Thermosensitive polymers like Pluronic® F-127 and Hydroxy Ethyl Cellulose are being investigated to develop injectable gels for sustained release of azithromycin dihydrate in the treatment of chronic periodontitis. []

Q18: Are there any specific biomarkers associated with azithromycin dihydrate treatment?

A18: The provided research papers do not focus on biomarkers related to azithromycin dihydrate treatment. Further research is needed to explore potential biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects.

Q19: What analytical techniques are commonly employed to quantify azithromycin dihydrate?

A19: Various analytical methods are used to quantify azithromycin dihydrate in pharmaceutical formulations and biological samples. These include:

- High-performance liquid chromatography (HPLC): This versatile technique allows for the separation and quantification of azithromycin dihydrate in complex mixtures. [, , , ]

- High-performance thin-layer chromatography (HPTLC): This technique offers a rapid and cost-effective alternative to HPLC for quantifying azithromycin dihydrate and its degradation products. [, , ]

- UV-Visible spectrophotometry: This technique is widely used due to its simplicity and cost-effectiveness. Various spectrophotometric methods, including simultaneous equation, absorbance ratio, and derivative spectroscopy, have been developed for azithromycin dihydrate analysis. [, , , , , ]

Q20: Is there information about the environmental impact of azithromycin dihydrate?

A20: The provided research papers primarily focus on formulation, analytical techniques, and therapeutic applications of azithromycin dihydrate. Environmental impact and degradation pathways are not extensively discussed. Further research is needed to assess its ecotoxicological effects and develop strategies for mitigation.

Q21: How does the dissolution rate of azithromycin dihydrate affect its bioavailability?

A21: As a Biopharmaceutics Classification System (BCS) Class II drug, azithromycin dihydrate exhibits low solubility and high permeability. [] Its dissolution rate is a rate-limiting factor for absorption, directly influencing its bioavailability. Enhancing dissolution is crucial for improving therapeutic outcomes.

Q22: What parameters are typically validated for analytical methods used to quantify azithromycin dihydrate?

A22: Validation of analytical methods, such as HPLC, HPTLC, and UV-Visible spectrophotometry, for azithromycin dihydrate quantification typically involves assessing parameters like:

- Linearity: The ability of the method to produce test results directly proportional to the analyte concentration within a given range. [, , , , , ]

- Accuracy: The closeness of agreement between the measured value and the true value of the analyte. [, , , , , ]

- Precision: The degree of agreement among individual test results obtained by applying the analytical method to multiple samplings under prescribed conditions. [, , , , , ]

- Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and excipients. [, , , , , ]

Q23: How is the quality of azithromycin dihydrate ensured during manufacturing?

A23: Pharmaceutical manufacturers adhere to strict quality control and assurance measures throughout the production process of azithromycin dihydrate to ensure its safety, efficacy, and consistency. These measures may include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。